molecular formula C12H17BrN2O2S B1399258 2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine CAS No. 1316221-45-0

2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine

Cat. No. B1399258
CAS RN: 1316221-45-0
M. Wt: 333.25 g/mol
InChI Key: IRSKMCURNATGRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine” is a complex organic molecule that contains a pyridine ring, a piperidine ring, and a methylsulfonyl group. Pyridine and piperidine rings are common structures in many pharmaceuticals and play a significant role in the pharmaceutical industry .

Scientific Research Applications

Synthesis of Boronic Esters

2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine: is a valuable intermediate in the synthesis of pinacol boronic esters . These esters are pivotal in organic synthesis, especially in Suzuki–Miyaura coupling reactions , which are used to form carbon-carbon bonds . The compound can facilitate the protodeboronation of alkyl boronic esters, a critical step in the synthesis of complex organic molecules.

Pharmaceutical Applications

The piperidine moiety of the compound is significant in pharmaceuticals. Piperidine derivatives are found in over twenty classes of drugs and are essential for constructing medicinal compounds . This compound, with its piperidine structure, could be used to synthesize biologically active molecules that have potential pharmacological applications.

Radical-Polar Crossover Reactions

This compound can act as a substrate in radical-polar crossover reactions. These reactions are a method to create complex molecules from simpler ones and are particularly useful in the synthesis of natural products and pharmaceuticals .

Homologation Reactions

Homologation reactions involve the lengthening of carbon chains in organic molecules2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine can be used in Matteson homologation, which is a method for chain extension in organic synthesis .

Synthesis of Natural Products

The compound can be utilized in the formal total synthesis of natural products like δ-®-coniceine and indolizidine 209B . These are complex molecules that are part of various natural compounds with potential biological activities .

Functional Group Transformations

The bromo and methylsulfonyl groups present in the compound make it a versatile reagent for functional group transformations. These transformations can include oxidations, aminations, halogenations, and various C-C bond formations, which are fundamental in creating a wide array of organic compounds .

properties

IUPAC Name

2-bromo-6-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S/c1-18(16,17)15-7-5-10(6-8-15)9-11-3-2-4-12(13)14-11/h2-4,10H,5-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSKMCURNATGRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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